molecular formula C8H3N3O4 B7884551 6-Nitroquinoxaline-2,3-dione CAS No. 1076197-52-8

6-Nitroquinoxaline-2,3-dione

Cat. No.: B7884551
CAS No.: 1076197-52-8
M. Wt: 205.13 g/mol
InChI Key: MWYQQZLHLYIGHV-UHFFFAOYSA-N
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Description

6-Nitroquinoxaline-2,3-dione is a heterocyclic organic compound with the molecular formula C8H5N3O4. It is a derivative of quinoxaline, characterized by the presence of a nitro group at the 6th position and two keto groups at the 2nd and 3rd positions. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alkylation: Alkyl halides and PTC.

    Reduction: Hydrogenation catalysts or reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

    Dialkyl Quinoxalines: Formed from alkylation reactions.

    Amino Derivatives: Resulting from reduction reactions.

    Oxidized Products: Including nitroso derivatives from oxidation reactions.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 6-Nitroquinoxaline-2,3-dione involves its role as a competitive antagonist of AMPA/kainate receptors. By binding to these receptors, it inhibits the excitatory synaptic transmission mediated by glutamate, thereby modulating neuronal activity . This mechanism is crucial for its applications in neuropharmacology and related fields.

Comparison with Similar Compounds

Uniqueness: 6-Nitroquinoxaline-2,3-dione is unique due to its specific substitution pattern and its potent activity as an AMPA/kainate receptor antagonist. This specificity makes it a valuable tool in neuropharmacological research and distinguishes it from other quinoxaline derivatives.

Properties

IUPAC Name

6-nitroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYQQZLHLYIGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)C(=O)N=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309770
Record name 6-Nitro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076197-52-8
Record name 6-Nitro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076197-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-2,3-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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